molecular formula C28H24ClN5O3 B2364863 N-[2-(4-chlorophenyl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide CAS No. 1029770-06-6

N-[2-(4-chlorophenyl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

Cat. No.: B2364863
CAS No.: 1029770-06-6
M. Wt: 513.98
InChI Key: XNFOBJWDEPWGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-chlorophenyl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a potent and selective irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in the B-cell receptor (BCR) signaling pathway, which is essential for the development, activation, and survival of B-cells. This compound acts by covalently binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained inhibition of its enzymatic activity. The primary research applications for this inhibitor are in the fields of autoimmune diseases and B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). By selectively blocking BCR signaling, it induces apoptosis and inhibits proliferation in malignant B-cells, and modulates B-cell-mediated immune responses in autoimmune disorder models. Its specific chemical structure, featuring a 1,8-naphthyridin-4-one core and a 1,2,4-oxadiazole group, is designed to optimize potency, selectivity, and pharmacokinetic properties . This makes it a valuable pharmacological tool for investigating BTK-dependent cellular processes, validating new therapeutic targets, and conducting pre-clinical efficacy studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClN5O3/c1-17-5-3-4-6-21(17)26-32-28(37-33-26)23-15-34(27-22(25(23)36)12-7-18(2)31-27)16-24(35)30-14-13-19-8-10-20(29)11-9-19/h3-12,15H,13-14,16H2,1-2H3,(H,30,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFOBJWDEPWGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCCC3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=CC=C5C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical structure, synthesis, and various biological activities, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure

The compound features a naphthyridine core fused with an oxadiazole ring and a chlorophenyl substituent. Its structural complexity allows for diverse interactions with biological targets. The presence of the oxadiazole moiety is particularly significant as it is known for its bioisosteric properties and ability to modulate biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The methods often utilize substituted phenyl and oxadiazole derivatives , showcasing the versatility of synthetic organic chemistry in drug development.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit notable antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that derivatives of oxadiazole possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition .
Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiModerate
Bacillus subtilisStrong

Anticancer Activity

The compound's potential as an anticancer agent is linked to its ability to induce apoptosis in cancer cells. In vitro studies have reported cytotoxic effects on various cancer cell lines, including:

  • HeLa Cells : Displayed significant reduction in cell viability.
  • CaCo-2 Cells : Demonstrated dose-dependent cytotoxicity.

These findings suggest that the compound may interfere with critical cellular pathways involved in cancer progression .

Other Pharmacological Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits a range of other biological activities:

  • Anti-inflammatory Activity : Compounds with similar structures have shown effectiveness in inhibiting inflammatory pathways.
  • Antioxidant Properties : The presence of multiple functional groups may contribute to its ability to scavenge free radicals, thus providing protection against oxidative stress.

Case Studies

Several studies have highlighted the biological efficacy of compounds similar to this compound:

  • Study on Antimicrobial Activity : A series of synthesized oxadiazole derivatives were tested for their antibacterial properties. Results indicated strong activity against Bacillus subtilis and moderate activity against E. coli, suggesting potential for development into therapeutic agents .
  • Cytotoxicity Assessment : In vitro assays demonstrated that the compound significantly reduced viability in various cancer cell lines, indicating its potential as an anticancer drug candidate .

Q & A

Q. What are the typical synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions starting with a naphthyridine core. A common approach includes:

  • Step 1: Preparation of the naphthyridinone core via cyclization of precursors like pyridine derivatives.
  • Step 2: Introduction of the 1,2,4-oxadiazole moiety through cyclization using reagents such as hydroxylamine and carboxylic acid derivatives under reflux conditions .
  • Step 3: Functionalization of the acetamide side chain via coupling reactions (e.g., amidation with 2-(4-chlorophenyl)ethylamine).
    Optimization Tips:
  • Use polar aprotic solvents (DMF, DMSO) to enhance reaction rates.
  • Control temperature (70–100°C) and reaction time (12–24 hours) to maximize yield.
  • Monitor purity via HPLC or TLC after each step .

Q. How is the compound structurally characterized, and which analytical techniques are most reliable?

Key techniques include:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the oxadiazole ring, naphthyridinone core, and acetamide side chain.
  • Mass Spectrometry (MS): High-resolution MS validates the molecular ion peak (e.g., m/z 500–550 range for this compound).
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for understanding solid-state interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Discrepancies in bioactivity (e.g., IC₅₀ values varying between enzymatic and cell-based assays) may arise from:

  • Membrane Permeability: Use logP calculations or Caco-2 cell assays to assess permeability limitations.
  • Metabolic Stability: Perform liver microsome studies to identify rapid degradation pathways.
  • Off-Target Effects: Employ proteome-wide profiling (e.g., kinome screens) to rule out unintended interactions .
    Methodological Approach:
  • Validate activity in orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
  • Use structural analogs to isolate pharmacophore contributions .

Q. What strategies are recommended for optimizing pharmacokinetic properties while retaining target affinity?

  • Lipophilicity Adjustment: Introduce hydrophilic groups (e.g., hydroxyl or amine) to reduce logP without disrupting the oxadiazole pharmacophore.
  • Metabolic Blocking: Replace labile methyl groups with deuterated analogs or fluorinated substituents to slow CYP450-mediated oxidation .
  • Prodrug Design: Mask polar groups (e.g., acetamide) with ester prodrugs to enhance oral bioavailability .

Q. How can the mechanism of action be elucidated when initial target validation is inconclusive?

  • Chemical Proteomics: Use immobilized compound derivatives to pull down interacting proteins from cell lysates.
  • CRISPR-Cas9 Screens: Identify gene knockouts that confer resistance to the compound, highlighting pathway dependencies.
  • Molecular Dynamics Simulations: Model binding to proposed targets (e.g., kinases or GPCRs) to predict interaction hotspots .

Experimental Design & Data Analysis

Q. How should dose-response studies be structured to account for heterogenous cellular responses?

  • Multi-Parameter Assays: Combine viability (MTT), apoptosis (Annexin V), and cell-cycle (PI staining) endpoints.
  • Time-Resolved Analysis: Collect data at 24-, 48-, and 72-hour intervals to capture delayed effects.
  • Statistical Models: Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ and assess cooperativity .

Q. What statistical methods are robust for analyzing high-throughput screening data with this compound?

  • Z’-Factor Analysis: Validate assay quality (Z’ > 0.5 indicates suitability for HTS).
  • Machine Learning: Apply clustering algorithms (e.g., PCA) to distinguish structure-activity trends across analogs.
  • False Discovery Rate (FDR): Use Benjamini-Hochberg correction to minimize false positives in large datasets .

Contradictory Data & Troubleshooting

Q. How to address inconsistent cytotoxicity results between 2D vs. 3D cell culture models?

  • 3D Model Optimization: Use spheroids or organoids with ECM components (e.g., Matrigel) to better mimic in vivo conditions.
  • Penetration Studies: Label the compound with fluorescein to quantify diffusion depth in 3D structures.
  • Hypoxia Markers: Assess HIF-1α levels to determine if oxygen gradients alter compound efficacy .

Q. Why might in vitro binding affinity not correlate with in vivo efficacy?

  • Protein Binding: Measure plasma protein binding (e.g., using equilibrium dialysis) to identify sequestration issues.
  • Tissue Distribution: Conduct whole-body autoradiography in animal models to track compound localization.
  • Metabolite Interference: Profile metabolites via LC-MS to identify inactive or antagonistic derivatives .

Methodological Resources

  • Synthesis Protocols: Refer to multi-step routes in and .
  • Analytical Workflows: and detail NMR and MS parameters.
  • Bioactivity Profiling: provides case studies on antimicrobial and anticancer testing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.